molecular formula C6H12BrNO B13606482 3-bromo-N-ethyl-N-methylpropanamide

3-bromo-N-ethyl-N-methylpropanamide

Cat. No.: B13606482
M. Wt: 194.07 g/mol
InChI Key: SDGBRVJTLBLOPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-N-ethyl-N-methylpropanamide is an organic compound with the molecular formula C6H12BrNO It is a brominated amide derivative, which means it contains a bromine atom attached to an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-ethyl-N-methylpropanamide typically involves the bromination of N-ethyl-N-methylpropanamide. One common method is to react N-ethyl-N-methylpropanamide with bromine in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions. The reaction is usually carried out at room temperature, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed and purified. This method ensures a consistent supply of the compound and can be scaled up to meet commercial demands.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-ethyl-N-methylpropanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to form N-ethyl-N-methylpropanamide by using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Although less common, the compound can be oxidized under specific conditions to form corresponding carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Oxidation: Potassium permanganate or other strong oxidizing agents in acidic or basic conditions.

Major Products Formed

    Substitution: Various substituted amides depending on the nucleophile used.

    Reduction: N-ethyl-N-methylpropanamide.

    Oxidation: Corresponding carboxylic acids or other oxidized derivatives.

Scientific Research Applications

3-bromo-N-ethyl-N-methylpropanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism by which 3-bromo-N-ethyl-N-methylpropanamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom can play a crucial role in these interactions by forming covalent bonds or participating in halogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N,N-dimethylbenzamide
  • 2-bromo-2-methyl-N-(3-(triethoxysilyl)propyl)propanamide
  • 3-bromo-5-butyl-β-hydroxy-N-methoxy-N-methylpropanamide

Uniqueness

3-bromo-N-ethyl-N-methylpropanamide is unique due to its specific substitution pattern and the presence of both ethyl and methyl groups on the amide nitrogen. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from other brominated amides.

Properties

Molecular Formula

C6H12BrNO

Molecular Weight

194.07 g/mol

IUPAC Name

3-bromo-N-ethyl-N-methylpropanamide

InChI

InChI=1S/C6H12BrNO/c1-3-8(2)6(9)4-5-7/h3-5H2,1-2H3

InChI Key

SDGBRVJTLBLOPL-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C(=O)CCBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.